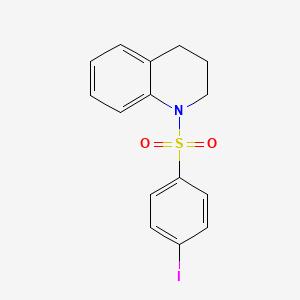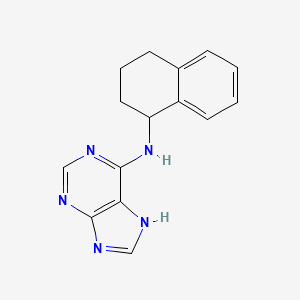
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine, also known as THN-PAG, is a small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. THN-PAG has been shown to modulate protein-protein interactions, making it a promising tool for studying various biological processes.
作用機序
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine works by binding to a specific region on a protein, which prevents the protein from interacting with its binding partner. This mechanism of action is known as allosteric inhibition. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to selectively inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins in biological processes.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have minimal toxicity and is well-tolerated in vivo. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have a half-life of approximately 6 hours in mice, making it suitable for use in animal studies. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have a high affinity for its target proteins, which allows for effective inhibition of protein-protein interactions.
実験室実験の利点と制限
One of the main advantages of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine is its ability to selectively inhibit protein-protein interactions, which allows for the study of specific biological processes. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has minimal toxicity and is well-tolerated in vivo. However, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has limitations in terms of its solubility, which can make it difficult to work with in certain experimental conditions. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has a relatively short half-life, which may limit its effectiveness in certain animal studies.
将来の方向性
There are several potential future directions for N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine research. One area of interest is the development of more potent analogs of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine, which could improve its effectiveness in certain experimental conditions. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine could be used to study the function of specific protein complexes in various biological processes. Finally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine could be used in the development of novel cancer therapies through the induction of protein degradation.
合成法
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis method involves the use of various reagents and solvents, including palladium catalysts, hydrogen gas, and organic solvents. The final product is obtained through a purification process involving column chromatography. The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been used in various scientific research applications, including the study of protein-protein interactions, protein degradation, and gene expression. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to selectively inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins in biological processes. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been used to induce protein degradation through the recruitment of E3 ubiquitin ligases, which has potential applications in cancer therapy. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has also been used to regulate gene expression by targeting specific transcription factors.
特性
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-6-11-10(4-1)5-3-7-12(11)20-15-13-14(17-8-16-13)18-9-19-15/h1-2,4,6,8-9,12H,3,5,7H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSMAICUYTBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

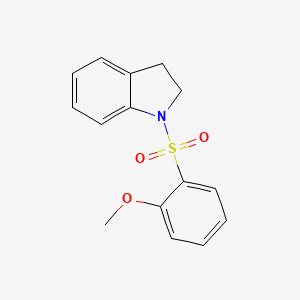
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
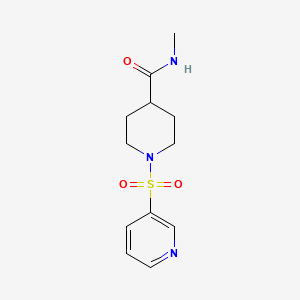
![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)
![5-Methyl-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]oxolan-2-one](/img/structure/B7529087.png)

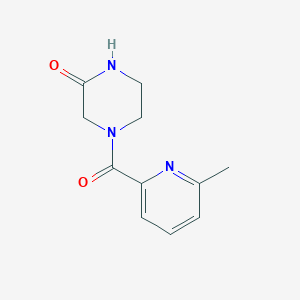
![3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)
![5-chloro-2-fluoro-N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7529105.png)


![cyclopropyl-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7529123.png)
